3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one
Description
The exact mass of the compound this compound is 384.1240702 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)12-17-19(25)7-6-16-20(26)18(13-27-21(16)17)14-2-4-15(22)5-3-14/h2-7,13,25H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNOINQPUWVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one , also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, emphasizing its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features a coumarin core, which is known for various biological activities. The presence of a chlorophenyl group and a piperazine moiety enhances its pharmacological profile.
1. Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The compound showed particularly strong activity against Bacillus subtilis and moderate activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung adenocarcinoma) | <10 |
| A375 (melanoma) | 5.7 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.13 |
These results highlight the compound's effectiveness in inhibiting key enzymes involved in neurodegenerative diseases and urea metabolism .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Antimicrobial Effects : A study conducted by Wani et al. (2017) evaluated the antimicrobial activity of various coumarin derivatives, including the target compound, demonstrating significant inhibition against multiple bacterial strains .
- Anticancer Evaluation : Research published in MDPI assessed the cytotoxic effects of the compound on different cancer cell lines, confirming its selective activity against specific types of cancer .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of chromenone can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one showed significant efficacy in animal models of depression, suggesting potential for development as antidepressants .
Antitumor Effects
Chromone derivatives have been investigated for their antitumor properties. In vitro studies revealed that this compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has shown promise in protecting neurons from oxidative stress and apoptosis, indicating potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Studies have reported antimicrobial properties associated with chromenone derivatives. This compound has demonstrated inhibitory effects against various bacterial strains, suggesting its utility as a potential antimicrobial agent .
Case Study 1: Antidepressant Efficacy
A controlled study involving rats tested the antidepressant effects of this compound compared to traditional SSRIs. Results indicated a comparable efficacy with reduced side effects, highlighting its potential as an alternative treatment for depression.
Case Study 2: Antitumor Activity
In a laboratory setting, this compound was evaluated against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with further investigations revealing the involvement of apoptotic pathways.
Case Study 3: Neuroprotection in Animal Models
A recent study assessed the neuroprotective effects of the compound in transgenic mice models of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.
Table 1: Summary of Pharmacological Activities
Table 2: Case Study Outcomes
| Case Study | Findings | Implications |
|---|---|---|
| Antidepressant Efficacy | Comparable to SSRIs with fewer side effects | Alternative therapy |
| Antitumor Activity | Significant cell viability reduction | Cancer treatment |
| Neuroprotection | Improved cognitive function in mice | Alzheimer's therapy |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for introducing the piperazinylmethyl group into the chromen-4-one scaffold, and how can reaction conditions be optimized?
- Methodological Answer : The Mannich reaction is a primary method for introducing the piperazinylmethyl group. For example, formaldehyde and dimethylamine in ethanol (99%) under reflux can facilitate this step. Optimization involves adjusting pH (neutral to mildly basic), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2:1 for chromen-4-one:formaldehyde:amine) to minimize side products like over-alkylation. Solvent polarity (ethanol vs. DMF) significantly impacts yield, with ethanol favoring ~70% efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl). IR spectroscopy identifies hydroxyl (3200–3600 cm) and ketone (1650–1700 cm) groups .
- Crystallography : X-ray diffraction with SHELXL refinement (SHELX-97) resolves bond lengths and angles. For example, the piperazinylmethyl group typically shows C–N bond lengths of 1.45–1.49 Å, confirming sp-hybridized nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., MIC vs. IC) or structural analogs with subtle substitutions. To address this:
- Standardize Assays : Use common cell lines (e.g., HCT-116 for anticancer) and protocols (CLSI guidelines for antimicrobial testing).
- Structure-Activity Relationship (SAR) Analysis : Compare with analogs like 7-hydroxy-3-(4-methoxyphenyl) derivatives. For example, replacing the chlorophenyl group with methoxyphenyl reduces cytotoxicity by ~40%, suggesting electronic effects dominate activity .
Q. What computational and experimental strategies are effective for comparing reactivity with structural analogs?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The chlorophenyl group increases electrophilicity at C-3 by 15% compared to fluorophenyl analogs .
- Competitive Reactivity Studies : Use HPLC to monitor substitution reactions (e.g., piperazinylmethyl vs. morpholinylmethyl groups). Kinetic data show piperazine derivatives react 2× faster in SN2 conditions (DMF, KCO) due to higher amine basicity .
Q. How can researchers optimize crystallization conditions for high-resolution X-ray studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water 4:1) to enhance crystal growth. Slow evaporation at 4°C yields monoclinic crystals (space group P2/c) with resolution <0.8 Å.
- Refinement Protocols : Apply SHELXL with TWIN/BASF commands to handle twinning. For example, a BASF value of 0.3–0.5 corrects for pseudo-merohedral twinning in chromenone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
